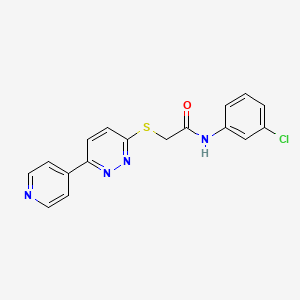

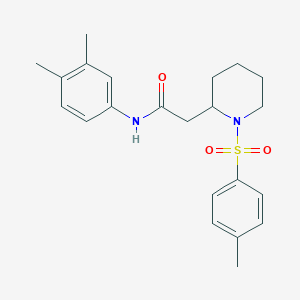

![molecular formula C21H22N4S B2715488 N-苯乙基-1-(吡啶-3-基)-3,4-二氢吡咯并[1,2-a]嘧啶-2(1H)-甲硫酰胺 CAS No. 393832-81-0](/img/structure/B2715488.png)

N-苯乙基-1-(吡啶-3-基)-3,4-二氢吡咯并[1,2-a]嘧啶-2(1H)-甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylpiperazines . It’s worth noting that a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Synthesis Analysis

The synthesis of such compounds often involves the use of α-bromoketones and 2-aminopyridines . Thin-layer chromatography is often performed during the synthesis process .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like thin-layer chromatography and differential scanning calorimetry .Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using techniques like thin-layer chromatography and differential scanning calorimetry .科学研究应用

合成和表征

研究已经深入到杂环衍生物的合成和结构研究,通过氧化环化和其他方法。例如,硫代氨基脲的氧化环化已被用来制备三唑衍生物,展示了该化合物在创造结构多样的分子中的潜力,在药物发现和材料科学中具有潜在应用 Mirian Artime 等人,2018。

生物学研究

研究还探讨了合成化合物的生物学意义,包括它们的抗菌和细胞毒性。例如,吡啶基硫代氨基脲衍生物已被合成并评估其生物活性,展示了开发新型抗菌剂的潜力 Sraa Abu-Melha,2018。

材料科学应用

该化合物的用途延伸到材料科学,其衍生物被探索用于创造具有理想特性的新材料的潜力。例如,用于开启 pH 传感器的单-(对二甲基氨基)苯乙烯基-含有 BOPHY 染料的合成突出了该化合物在药物化学之外应用的多功能性 Xin-Dong Jiang 等人,2015。

催化和防腐性能

此外,该化合物及其衍生物已被研究其催化活性和防腐性能,展示了它们在工业应用中的潜力。例如,N-苯乙基肼硫代酰胺衍生物在酸性溶液中对低碳钢腐蚀的抑制证明了该化合物在腐蚀防护技术中的潜力 L. M. Shaker 等人,2021。

作用机制

未来方向

Future research could focus on developing more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects . The use of amorphous carbon-supported sulfonic acid as an effective catalyst in the presence of ethanol as the reaction medium has been suggested .

属性

IUPAC Name |

N-(2-phenylethyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4S/c26-21(23-12-10-17-6-2-1-3-7-17)25-15-14-24-13-5-9-19(24)20(25)18-8-4-11-22-16-18/h1-9,11,13,16,20H,10,12,14-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFSSTYNSAPZQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

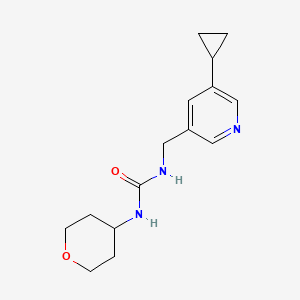

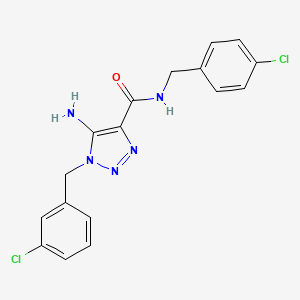

![4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2715408.png)

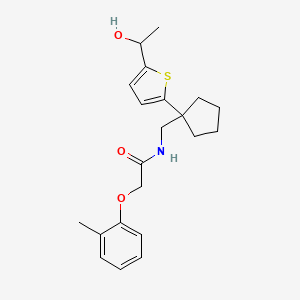

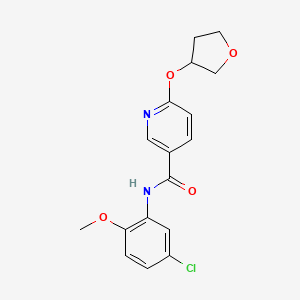

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)

![3,9-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2715423.png)

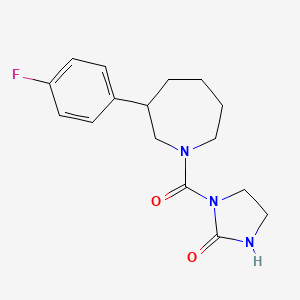

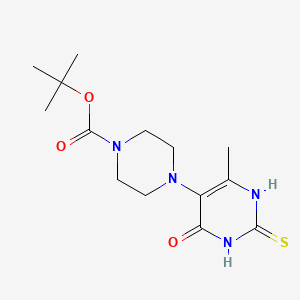

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2715425.png)

![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)

![1'-(3-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2715428.png)